molecular formula C15H17NO2 B12883062 4-Methyl-4-(5-phenyl-1,2-oxazol-3-yl)pentan-2-one CAS No. 34718-58-6

4-Methyl-4-(5-phenyl-1,2-oxazol-3-yl)pentan-2-one

Cat. No.: B12883062
CAS No.: 34718-58-6
M. Wt: 243.30 g/mol
InChI Key: VLNMFKOSHGRJIZ-UHFFFAOYSA-N
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Description

4-Methyl-4-(5-phenylisoxazol-3-yl)pentan-2-one is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(5-phenylisoxazol-3-yl)pentan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenyl-2-propyn-1-ol with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring. The resulting intermediate is then subjected to further reactions to introduce the 4-methyl and pentan-2-one groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(5-phenylisoxazol-3-yl)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

4-Methyl-4-(5-phenylisoxazol-3-yl)pentan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(5-phenylisoxazol-3-yl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4-(5-phenyloxazol-3-yl)pentan-2-one: A structurally similar compound with an oxazole ring instead of an isoxazole ring.

    5-Methyl-3-phenylisoxazol-4-yl)methanol: Another isoxazole derivative with different substituents.

Uniqueness

4-Methyl-4-(5-phenylisoxazol-3-yl)pentan-2-one is unique due to its specific substitution pattern and the presence of both the isoxazole ring and the pentan-2-one group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

34718-58-6

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

4-methyl-4-(5-phenyl-1,2-oxazol-3-yl)pentan-2-one

InChI

InChI=1S/C15H17NO2/c1-11(17)10-15(2,3)14-9-13(18-16-14)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3

InChI Key

VLNMFKOSHGRJIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)C1=NOC(=C1)C2=CC=CC=C2

Origin of Product

United States

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